molecular formula C8H11NO2S B1267553 n-Benzylmethanesulfonamide CAS No. 3989-45-5

n-Benzylmethanesulfonamide

Cat. No. B1267553
CAS RN: 3989-45-5
M. Wt: 185.25 g/mol
InChI Key: JPZKJABGOSPYDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of n-Benzylmethanesulfonamide and its derivatives can be achieved through eco-friendly methods in aqueous media, highlighting an expeditious approach to amide bearing benzenemethanesulfonamides with excellent yields. These methods emphasize environmental sustainability while maintaining high efficiency in producing targeted sulfonamide compounds (Ajani et al., 2013).

Molecular Structure Analysis

The molecular structure of arylmethanesulfonamides, including n-Benzylmethanesulfonamide, has been extensively studied through X-ray crystallography, revealing detailed conformational information. These studies provide insights into the shorter N–S bond lengths and rotational relationships between different molecular planes, which are crucial for understanding their reactivity and interactions (Hanson & Hitchcock, 2004).

Chemical Reactions and Properties

n-Benzylmethanesulfonamide participates in various chemical reactions, including catalytic regioselective synthesis of indene derivatives through the cleavage of sp3 C-N bonds. This versatility underscores its role in synthesizing structurally diverse molecules under mild conditions, showcasing its importance in organic synthesis (Liu et al., 2010).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as n-Benzylmethanesulfonamide, can be deduced from their crystallographic studies. The analysis of different polymorphic forms and the conformation of various substituents provides essential data for understanding the compound's stability, solubility, and overall behavior in different environments (Gelbrich et al., 2010).

Chemical Properties Analysis

The chemical properties of n-Benzylmethanesulfonamide derivatives are influenced by their molecular structure and conformation. Studies focusing on the dissociation thermodynamics of these compounds in aqueous solutions shed light on their reactivity, acidity, and potential interactions with other molecules, which are pivotal for their application in various chemical reactions and as intermediates in synthesis processes (Khoma, 2017).

Scientific Research Applications

Catalytic Application in Organic Synthesis

n-Benzylmethanesulfonamide has been utilized in organic synthesis, particularly as a catalyst. For example, N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide), a related compound, has been employed for the tetrahydropyranylation of alcohols and phenols. This process involves the protection and deprotection of alcohols and phenols, which is a crucial step in the synthesis of complex organic molecules (Khazaei, Rostami, & Mahboubifar, 2007).

Eco-Friendly Synthesis in Aqueous Medium

n-Benzylmethanesulfonamide derivatives have been synthesized in eco-friendly processes. An example is the synthesis of benzenemethanesulfonamides and their N,N-diethyl substituted amido moieties in an aqueous medium. This method highlights the importance of environmentally benign synthesis methods in the pharmaceutical industry (Ajani, Familoni, Echeme, & Wu, 2013).

Ring Enlargement of Cycloalkanones

Benzylsulfonyldiazomethane, another derivative, has been used for the ring enlargement of cycloalkanones. This process is significant in organic synthesis, where altering the ring size of a compound can dramatically change its properties and potential applications (Toyama, Aoyama, & Shioiri, 1982).

Structural Studies and Polymorphism

The polymorphic forms of compounds related to n-Benzylmethanesulfonamide, such as 4,4′-methylenebis(benzenesulfonamide), have been studied. This research is important for understanding the different physical properties that a single chemical entity can exhibit, which can influence its behavior in various applications (Gelbrich, Haddow, & Griesser, 2010).

Generation of α-Carboxamidoalkylating Electrophiles

The use of n-Benzylmethanesulfonamide derivatives in generating α-benzamidomethylating electrophiles has been noted. This process is important for creating specific functional groups in organic molecules, which can lead to the development of novel compounds with unique properties (Moe, Sayre, & Portoghese, 1981).

Conformational Analysis

The conformation of n-Benzylmethanesulfonamide and its derivatives has been a subject of study. Understanding the conformation of these molecules is crucial for their potential application in drug design and other areas of chemistry (Gowda, Foro, & Fuess, 2007), (Hanson & Hitchcock, 2004).

Thermodynamics of Dissociation

The thermodynamics of the dissociation of aminomethanesulfonic acid and its derivatives, including N-benzyl derivatives, have been investigated. This research is vital for understanding the stability and reactivity of these compounds in different environments (Khoma, 2017).

Palladium-Catalysed Arylation

Palladium-catalyzed arylation of methanesulfonamides, including n-Benzylmethanesulfonamide, has been described. This reaction is part of a broader class of cross-coupling reactions that are fundamental in the synthesis of many organic compounds (Zeevaart, Parkinson, & Koning, 2005).

Safety And Hazards

N-Benzylmethanesulfonamide is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-benzylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZKJABGOSPYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284360
Record name n-benzylmethanesulfonamide
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Benzylmethanesulfonamide

CAS RN

3989-45-5
Record name N-(Phenylmethyl)methanesulfonamide
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Record name NSC 36910
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Record name n-benzylmethanesulfonamide
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Record name N-benzylmethanesulfonamide
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Synthesis routes and methods

Procedure details

18.27 g of benzylamine were dissolved in 100 ml of methylene chloride and, while cooling with ice, 6.00 ml of methanesulfonyl chloride were very slowly added dropwise. On completion of addition of the methanesulfonyl chloride, the reaction solution was diluted with 100 ml of water, and the aqueous phase was extracted again with 50 ml of methylene chloride. The combined organic phases were washed with 1 N aqueous hydrochloric acid, dried over MgSO4 and concentrated by rotary evaporation. This gave the product (14.40 g) with a molecular weight of 185.3 g/mol (C8H11NO2S).
Quantity
18.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
DT Elmore, JH Jones, M Raissi… - … Section C: Crystal …, 1992 - scripts.iucr.org
C8H11NO2S, Mr= 185.24, orthorhombic, Pbc21, a= 5.473 (2), b--8.627 (4), c= 19.425 (5) A, V= 917.3 A3, Z= 4, Dx= 1.341 g cm-3, A (fu Ka)= 1.5418 A,/x= 27.7 cm-1, F (000)= 392, T …
Number of citations: 2 scripts.iucr.org
X Cui, F Shi, MK Tse, D Goerdes… - Advanced Synthesis …, 2009 - Wiley Online Library
… The isolated yield of N-benzylmethanesulfonamide was 95%. There was no decomposition of starting material observed with cyclopropanesulfonamide or 2-(trimethylsilyl)…
Number of citations: 92 onlinelibrary.wiley.com
I Buslov, X Hu - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
… The direct α-CH amination of THF (1a) with N-benzylmethanesulfonamide (2a) was used … For example, deprotonation of N-benzylmethanesulfonamide by NaH followed by oxidation …
Number of citations: 61 onlinelibrary.wiley.com
Z Lin, L Huang, G Yuan - Chemical Communications, 2021 - pubs.rsc.org
… Using KI as the supporting electrolyte, DMSO as the solvent and substrate, Pt plate as an anode and Ni plate as a cathode, N-methyl-N-benzylmethanesulfonamide 3a was obtained in …
Number of citations: 13 pubs.rsc.org
L Reisman, CP Mbarushimana, SJ Cassidy, PA Rupar… - pstorage-acs-6854636.s3 …
… A stock solution of BnN(K)Ms in anhydrous DMF was prepared by combining KHMDS (54.0 mg, 0.270 mmol) and N-benzylmethanesulfonamide (50 mg, 0.270 mmol) in DMF (5mL). …
VY Hys, MV Babii, DS Milokhov, AV Dobrydnev… - Tetrahedron …, 2023 - Elsevier
Herein, we present a developed method for two-step synthesis of quite underrepresented heterofused ε-sultams annelated on face [d]. An approach is based on the alkylation of N-…
Number of citations: 1 www.sciencedirect.com
N Torimoto, T Shingaki, T Nagai - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
… On the contrary, the thermolysis of V in toluene gave no N-benzylmethanesulfonamide corresponding to IIi, but methanesulfonyltoluidide isomers and III in 76.8 and 22.7%, yields …
Number of citations: 9 www.journal.csj.jp
TP JOHNSTON, CL KUSSNER… - The Journal of Organic …, 1960 - ACS Publications
A number of N, N'-polymethylenebis [N-nitrosomethanesulfonamide]’a and Ar, Ar'-dimethyl-Ar, Ar'-dinitrosoalkanediaulfon-amides, structurally related to the anticancer agent Myleran …
Number of citations: 13 pubs.acs.org
J Ann, W Sun, X Zhou, A Jung, J Baek, S Lee… - Bioorganic & medicinal …, 2016 - Elsevier
… The N-benzylmethanesulfonamide group in the A-region occupied the deep bottom hole and formed hydrophobic interactions with Tyr511, Tyr554, Ile564, and Ile569. The fluorine atom …
Number of citations: 10 www.sciencedirect.com
A Batra, P Singh, KN Singh - European Journal of Organic …, 2017 - Wiley Online Library
… Buslov and Hu reported coupling between THF and N-benzylmethanesulfonamide in the presence of NaH as a base and hypervalent iodine reagent Ph 2 IPF 6 as an efficient oxidant at …

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